molecular formula C5H7N3O B6210027 N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine CAS No. 42849-82-1

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine

Cat. No.: B6210027
CAS No.: 42849-82-1
M. Wt: 125.1
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Description

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like acetonitrile . The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which is crucial for its biological activity. This binding can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

42849-82-1

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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